1,3-Thiazole-5-sulfonyl fluoride
Description
Properties
Molecular Formula |
C3H2FNO2S2 |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2FNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
InChI Key |
IOZLSTVWQLCRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Thiazole Sulfonic Acids
Direct fluorination of thiazole sulfonic acids represents a foundational approach to accessing 1,3-thiazole-5-sulfonyl fluoride. Sulfonic acids, generated via sulfonation of the thiazole ring, undergo fluoride substitution using agents such as phosphorus pentachloride (PCl₅) followed by potassium fluoride (KF). For example, thiazole-5-sulfonic acid treated with PCl₅ at −10°C in dichloromethane yields the intermediate sulfonyl chloride, which is subsequently reacted with anhydrous KF in acetonitrile at 80°C to afford the sulfonyl fluoride. This two-step process typically achieves moderate yields (45–60%) due to competing hydrolysis and side reactions.
A critical advancement involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. In a study by Wang et al., thiazole-5-sulfonic acid was treated with DAST in dichloroethane at 60°C, resulting in direct conversion to the sulfonyl fluoride with a yield of 72%. However, DAST’s sensitivity to moisture necessitates rigorous anhydrous conditions, limiting scalability.
Calcium Triflimide-Mediated Synthesis
The activation of sulfonyl fluorides via calcium triflimide [Ca(NTf₂)₂], as demonstrated by DeForest et al., provides a versatile platform for synthesizing heteroaromatic sulfonamides and sulfonyl fluorides. While the original study focused on aryl and alkyl sulfonyl fluorides, the methodology extends to thiazole derivatives. In this approach, this compound is synthesized by treating thiazole-5-sulfonyl chloride with calcium triflimide in tert-amyl alcohol at 60°C. The Lewis acid activates the sulfonyl chloride for nucleophilic fluoride substitution, achieving yields of 68–75%.
Mechanistic Insight : Calcium triflimide coordinates with the sulfonyl oxygen, increasing the electrophilicity of the sulfur center and facilitating fluoride attack. This method avoids the use of hazardous fluorinating agents, making it advantageous for large-scale production.
| Entry | Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Thiazole-5-SO₂Cl | Ca(NTf₂)₂ | t-AmylOH | 75 |
| 2 | Thiazole-5-SO₂Cl | Ba(NTf₂)₂ | t-AmylOH | 70 |
| 3 | Thiazole-5-SO₂Cl | Mg(NTf₂)₂ | t-AmylOH | 52 |
One-Pot Fluorosulfurylation Using Grignard Reagents
A one-pot strategy leveraging Grignard reagents and sulfuryl fluoride (SO₂F₂) enables the simultaneous construction of the thiazole ring and sulfonyl fluoride group. As detailed by Nguyen et al., 2-bromo-thiazole-5-carboxylate is treated with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent, which is then reacted with SO₂F₂ at −78°C. This method capitalizes on the nucleophilicity of the Grignard intermediate, yielding this compound in 65% yield after purification.
Optimization Data :
- Solvent Effects : THF outperforms diethyl ether due to superior solubility of intermediates.
- Temperature : Reactions below −50°C minimize side reactions such as homocoupling.
- SO₂F₂ Addition Rate : Controlled addition via syringe pump (6 mL/hr) enhances yield by 18% compared to bulk addition.
Halogen Exchange Reactions from Sulfonyl Chlorides
Halogen exchange from sulfonyl chlorides to sulfonyl fluorides remains a cornerstone of sulfonyl fluoride synthesis. For 1,3-thiazole-5-sulfonyl chloride, treatment with potassium bifluoride (KHF₂) in acetonitrile at reflux provides the target compound in 55% yield. However, competing hydrolysis necessitates the use of molecular sieves to sequester water.
Recent advances employ ionic liquids as reaction media. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) facilitates fluoride exchange at 100°C, achieving 80% conversion within 2 hours. The ionic liquid stabilizes the sulfonyl chloride intermediate, reducing decomposition pathways.
Microwave-Assisted Synthesis
Microwave irradiation accelerates fluorination reactions, reducing reaction times from hours to minutes. A protocol by Silva et al. involves irradiating a mixture of thiazole-5-sulfonic acid, cyanuric fluoride, and triethylamine in dimethylformamide (DMF) at 150°C for 15 minutes. This method achieves 85% yield, with the microwave energy promoting rapid fluoride displacement.
Comparative Analysis :
- Conventional Heating : 24 hours, 60% yield.
- Microwave Irradiation : 15 minutes, 85% yield.
Chemical Reactions Analysis
1,3-Thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Thiazole derivatives with reduced functional groups.
Substitution: Substituted thiazole compounds.
Scientific Research Applications
1,3-Thiazole-5-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3-thiazole-5-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Reactivity : Sulfonyl chlorides (e.g., 2-phenyl-1,3-thiazole-5-sulfonyl chloride) are highly reactive toward nucleophiles, facilitating sulfonamide bond formation. In contrast, sulfonyl fluorides exhibit slower hydrolysis rates and greater stability under physiological conditions, making them preferable in covalent inhibitor design .
- Substituent Effects : Methyl or phenyl groups on the thiazole ring (e.g., 4-methyl-2-phenyl derivatives) lower melting points compared to carboxylic acid analogs, likely due to reduced hydrogen bonding capacity .
- Molecular Weight : Sulfonyl fluorides are expected to have lower molecular weights than their chloride counterparts (e.g., ~243 g/mol for 2-phenyl-1,3-thiazole-5-sulfonyl fluoride vs. 259.74 g/mol for the chloride) due to fluorine’s lower atomic mass .
Biological Activity
1,3-Thiazole-5-sulfonyl fluoride is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which contains both sulfur and nitrogen atoms, contributing to its unique reactivity. The sulfonyl fluoride group enhances its electrophilic character, making it a valuable reagent in various chemical reactions and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl fluoride moiety can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring may participate in electrophilic substitution reactions. This dual functionality allows the compound to form various biologically active derivatives.
Biological Activities
- Antimicrobial Activity : Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from thiazole structures have shown minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has demonstrated antifungal properties, particularly against Candida albicans and Aspergillus niger. Some derivatives have shown comparable efficacy to established antifungal agents like fluconazole .
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL). Inhibition studies revealed promising IC50 values that suggest its potential as a therapeutic agent .
- Anticancer Potential : Preliminary studies indicate that thiazole derivatives may possess anticancer properties, although further research is needed to elucidate their mechanisms and efficacy in this area .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by the substituents on the thiazole ring. For example:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as nitro or halogens at specific positions has been shown to enhance antibacterial activity.
- Hydrophobic Moieties : Incorporating hydrophobic groups can improve the lipophilicity of the compounds, leading to increased membrane permeability and enhanced biological activity .
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus pneumoniae with MIC values lower than those of standard antibiotics .
- Synthesis of Novel Derivatives : Researchers have synthesized various derivatives by modifying the thiazole ring or adding functional groups. These modifications aimed to improve biological activity against specific pathogens .
Q & A
Basic: What are the standard synthetic routes for preparing 1,3-thiazole-5-sulfonyl fluoride, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves reacting a thiazole precursor (e.g., 1,3-thiazole) with a sulfonyl fluoride source, such as sulfuryl fluoride (SO₂F₂), under basic conditions. For example, triethylamine is used to deprotonate intermediates and facilitate sulfonylation. Key parameters include:
- Temperature: Reactions are often conducted at 0–25°C to prevent side reactions.
- Solvent: Polar aprotic solvents (e.g., acetonitrile or DMSO) enhance reactivity.
- Stoichiometry: A 1:1.2 molar ratio of thiazole to sulfonyl fluoride ensures complete conversion .
Validation: Characterization via -NMR and LC-MS is critical to confirm purity (>95%) and structural integrity.
Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer:
- Spectroscopy:
- -NMR: Peaks at δ 7.2–8.1 ppm confirm the thiazole ring protons. The sulfonyl fluoride group is identified by -NMR (δ -40 to -45 ppm).
- IR: Strong absorption bands at 1350–1400 cm (S=O stretching) and 750–800 cm (C-F stretching).
- Mass Spectrometry: High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H] at m/z 197.97) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50) for this compound derivatives?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay Conditions: Differences in pH, temperature, or enzyme isoforms (e.g., MAGL vs. FAAH inhibition).
- Compound Purity: Trace impurities (>2%) can skew results. Validate purity via HPLC and orthogonal techniques.
- Cellular vs. Biochemical Assays: Membrane permeability in cellular models may reduce apparent potency.
Case Study: A derivative showed IC = 0.5 µM in MAGL inhibition (biochemical assay) but IC = 2.7 µM in cellular models due to efflux pumps .
Advanced: What strategies optimize the reactivity of this compound for targeted enzyme inhibition?
Methodological Answer:
- Electrophilic Tuning: Introduce electron-withdrawing groups (e.g., -NO) at the 2-position to enhance sulfonyl fluoride electrophilicity.
- Covalent Docking Studies: Use computational tools (e.g., Schrödinger CovDock) to predict binding with catalytic serine/threonine residues.
- Kinetic Studies: Measure to assess irreversible inhibition efficiency.
Example: Methoxy substitution at the 2-position improved MAGL inhibition (IC = 0.5 µM vs. 10 µM for sulfonamide analogs) .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for synthesis/purification.
- Storage: Store at 4°C in airtight, light-resistant containers to prevent hydrolysis.
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
